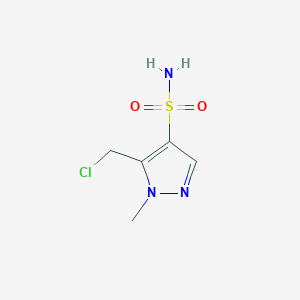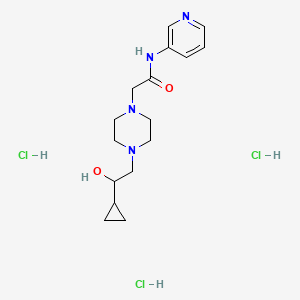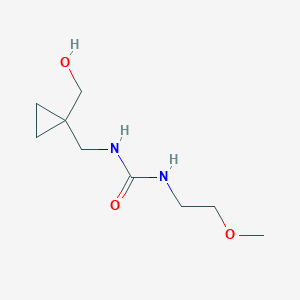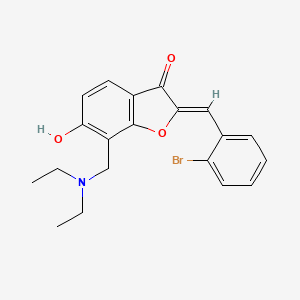![molecular formula C11H18N2O6S2 B2919215 N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide CAS No. 881935-73-5](/img/structure/B2919215.png)
N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide is a useful research compound. Its molecular formula is C11H18N2O6S2 and its molecular weight is 338.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that many sulfonamide derivatives are inhibitors of human carbonic anhydrase , which plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Mode of Action
Sulfonamides, in general, are known to inhibit the function of their target proteins by mimicking the natural substrate’s structure and competing for the active site . This competition can lead to changes in the target protein’s function, potentially altering cellular processes.
Biochemical Pathways
Given that sulfonamides often target carbonic anhydrase, it can be inferred that the compound may impact processes such as ph regulation and carbon dioxide transport .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that the compound may disrupt normal cellular processes by inhibiting the function of its target protein .
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O6S2/c1-13(20(3,15)16)10-8-9(4-5-11(10)19-2)21(17,18)12-6-7-14/h4-5,8,12,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBQTUVWVBORRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NCCO)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919136.png)





![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2919143.png)
![2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2919146.png)
![1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one](/img/structure/B2919147.png)


